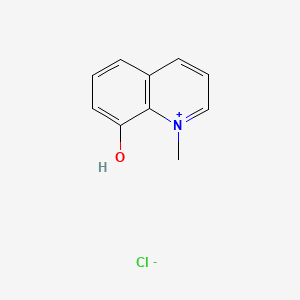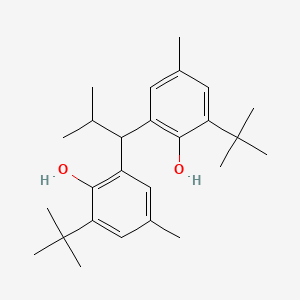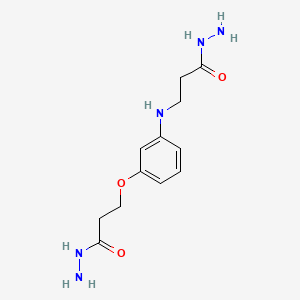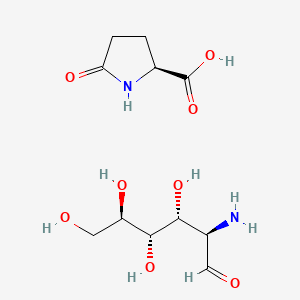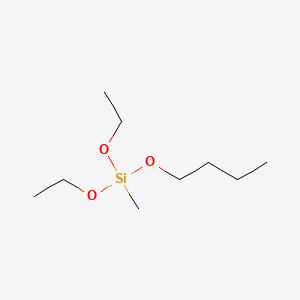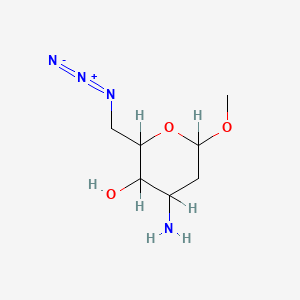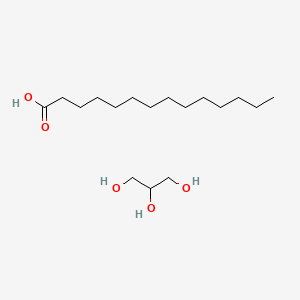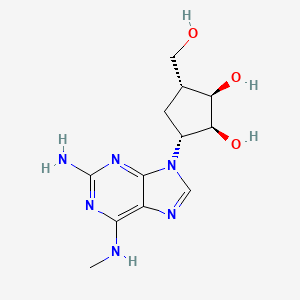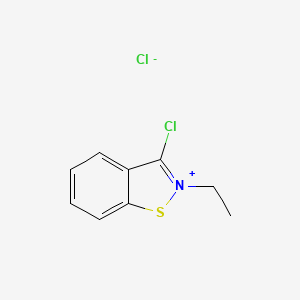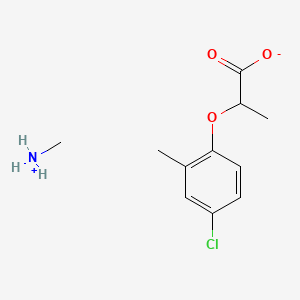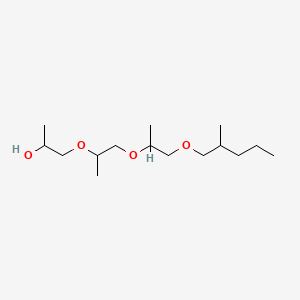
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester is a complex organic compound It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a 3-methyl-2-thienyl carbonyl group The cyclohexyl ester moiety further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.
Introduction of the 3-Methyl-2-Thienyl Carbonyl Group: This step involves the acylation of the chlorinated benzoic acid derivative with 3-methyl-2-thiophene carboxylic acid chloride under Friedel-Crafts acylation conditions.
Esterification: The final step is the esterification of the resulting compound with cyclohexanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 3-methylbenzoic acid share structural similarities.
Thienyl carbonyl compounds: Compounds such as 3-methyl-2-thiophene carboxylic acid and its derivatives.
Uniqueness
The unique combination of the benzoic acid core, chlorine substitution, 3-methyl-2-thienyl carbonyl group, and cyclohexyl ester moiety distinguishes this compound from others. Its specific structural features contribute to its distinct chemical and biological properties.
Properties
CAS No. |
135813-09-1 |
|---|---|
Molecular Formula |
C19H20ClNO3S |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
cyclohexyl 2-chloro-5-[(3-methylthiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20ClNO3S/c1-12-9-10-25-17(12)18(22)21-13-7-8-16(20)15(11-13)19(23)24-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,22) |
InChI Key |
ZMHRLZHGJBUCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



